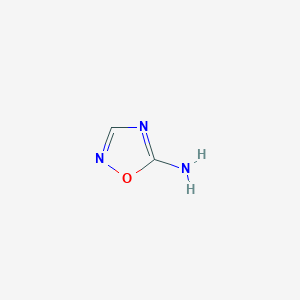

5-Amino-1,2,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-2-4-1-5-6-2/h1H,(H2,3,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHDUTITAKAASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 1,2,4 Oxadiazole and Its Derivatives

Amidoxime-Based Cyclization Strategies

Amidoximes are key precursors in the synthesis of 1,2,4-oxadiazoles, participating in what can be considered a [4+1] cycloaddition approach where the amidoxime (B1450833) provides four atoms to the final ring system. chim.it These strategies are valued for their efficiency and the diversity of derivatives that can be produced.

Reactions of Amidoximes with Carbodiimides

A convenient and high-yielding method for the synthesis of 5-amino-substituted 1,2,4-oxadiazoles involves the reaction of amidoximes with carbodiimides. nih.govclockss.org This one-step process is applicable to a wide range of aryl, benzyl, cycloalkyl, and alkyl amidoximes. clockss.orgresearchgate.net

The reaction of amidoximes with alkyl carbodiimides is typically carried out in a solvent such as toluene to produce 5-alkylamino-1,2,4-oxadiazoles. clockss.orgresearchgate.net This reaction proceeds readily and provides a direct route to N-alkylated amino-oxadiazoles.

Table 1: Synthesis of 5-Alkylamino-1,2,4-oxadiazoles from Amidoximes and Alkyl Carbodiimides

| Amidoxime Reactant | Alkyl Carbodiimide (B86325) | Solvent | Product |

| Benzamidoxime (B57231) | N,N'-Dicyclohexylcarbodiimide (DCC) | Toluene | 3-Phenyl-5-(cyclohexylamino)-1,2,4-oxadiazole |

| Phenylacetamidoxime | N,N'-Diisopropylcarbodiimide (DIC) | Toluene | 3-Benzyl-5-(isopropylamino)-1,2,4-oxadiazole |

This table is illustrative and based on the general reaction described in the sources.

In contrast to alkyl carbodiimides, the reaction of amidoximes with aromatic carbodiimides, such as N,N'-diphenylcarbodiimide, is often conducted in a solvent like dimethylformamide (DMF). clockss.orgresearchgate.net This reaction proceeds through an intermediate O-amidoxime adduct, which can sometimes be isolated before its subsequent cyclization to the corresponding 5-arylamino-1,2,4-oxadiazole. clockss.orgresearchgate.net

Table 2: Synthesis of 5-Arylamino-1,2,4-oxadiazoles from Amidoximes and Aromatic Carbodiimides

| Amidoxime Reactant | Aromatic Carbodiimide | Solvent | Intermediate |

| 4-Chlorobenzamidoxime | N,N'-Diphenylcarbodiimide | DMF | O-(4-Chlorobenzamidoxime)-N,N'-diphenylisourea |

| 4-Methoxybenzamidoxime | N,N'-Di-p-tolylcarbodiimide | DMF | O-(4-Methoxybenzamidoxime)-N,N'-di-p-tolylisourea |

This table is illustrative and based on the general reaction described in the sources.

The generally accepted mechanism for the formation of 5-amino-substituted 1,2,4-oxadiazoles from amidoximes and carbodiimides involves a multi-step process. clockss.org The initial step is a nucleophilic attack of the amidoxime's hydroxyl group on the electrophilic carbon of the carbodiimide, leading to the formation of an O-amidoxime adduct. clockss.org This intermediate then undergoes an intramolecular attack by the amino group of the original amidoxime. clockss.org A second molecule of the carbodiimide is thought to facilitate this cyclization by abstracting the remaining alkyl- or aryl-amino moiety from the initial carbodiimide. clockss.org This results in the formation of the 1,2,4-oxadiazole (B8745197) ring and a guanidine-type intermediate, which subsequently hydrolyzes to the corresponding urea (B33335) derivative. clockss.org

Condensation with Vilsmeier Salts

The Vilsmeier reagent, a chloroiminium salt, can be utilized to activate both carboxylic acids for the O-acylation of amidoximes and the subsequent cyclocondensation of the O-acylamidoxime intermediate to form 1,2,4-oxadiazoles. nih.gov This method allows for the reaction to proceed under mild conditions, often at room temperature. For example, the reaction can be carried out in dichloromethane in the presence of triethylamine (B128534) over a period of a few hours. nih.gov This approach has been successfully applied in a one-pot procedure for the synthesis of 1,2,4-oxadiazoles directly from nitriles and carboxylic acids. nih.gov

Amidoxime-Carboxylic Acid/Derivative Condensations in 1,2,4-Oxadiazole Synthesis

The condensation of amidoximes with carboxylic acids or their derivatives is a widely employed and robust method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govacs.org This approach typically involves a three-step process: the formation of the amidoxime (if not pre-formed), its condensation with a carboxylic acid to yield an O-acylamidoxime, and the final cyclodehydration of this intermediate to the 1,2,4-oxadiazole ring. nih.govacs.org

To facilitate the condensation between the amidoxime and the carboxylic acid, various coupling reagents are used to activate the carboxylic acid in situ. chim.it Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as carbonyldiimidazole (CDI). chim.itmdpi.com The reaction conditions can vary, from room temperature to elevated temperatures, and can be performed in different solvents or even under solvent-free conditions. chim.it Microwave irradiation has also been employed to accelerate the synthesis. acs.org

Table 3: Common Coupling Reagents for Amidoxime-Carboxylic Acid Condensation

| Coupling Reagent | Abbreviation | Typical Reaction Conditions |

| Dicyclohexylcarbodiimide | DCC | Room temperature or heating, various solvents |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Room temperature, often with additives like HOAt |

| Carbonyldiimidazole | CDI | NaOH/DMSO medium |

Aminonitrone-Based One-Pot Syntheses

Aminonitrones have emerged as highly reactive bifunctional synthons, enabling efficient one-pot routes to 5-amino-1,2,4-oxadiazoles. nih.gov These methods capitalize on the inherent reactivity of the aminonitrone core to construct the heterocyclic ring in a single procedural step, often involving multicomponent reactions.

A facile and efficient protocol for synthesizing α-amino amidines, key precursors that can lead to amino-oxadiazole structures, has been developed through a molecular iodine-catalyzed three-component coupling reaction of isocyanides, amines, and aldehydes. beilstein-journals.org This type of multicomponent reaction (MCR) offers significant advantages, including mild reaction conditions, high atom economy, and a broad substrate scope, leading to high yields of structurally diverse products. beilstein-journals.org While not directly forming the oxadiazole ring in one step, the amidine products are pivotal intermediates. The general strategy involves the reaction of aminonitrones with isocyanides, where the halogen, such as iodine, acts as a catalyst. nih.govbeilstein-journals.org These MCRs are valued for their ability to generate molecular complexity from simple starting materials in a single operation. nih.gov

Table 1: Representative Substrates in Iodine-Catalyzed Three-Component Coupling

| Aldehyde | Amine | Isocyanide | Catalyst |

|---|---|---|---|

| Benzaldehyde | Propargylamine | Cyclohexyl isocyanide | Molecular Iodine (I₂) |

| 4-Chlorobenzaldehyde | Aniline | tert-Butyl isocyanide | Molecular Iodine (I₂) |

This table illustrates typical components used in iodine-catalyzed multicomponent reactions that produce amidine intermediates relevant to 5-amino-1,2,4-oxadiazole synthesis. beilstein-journals.org

Nitrones are versatile building blocks in organic synthesis, capable of undergoing nucleophilic additions and 1,3-dipolar cycloadditions. academie-sciences.fracademie-sciences.fr Aminonitrones, as specific derivatives, possess distinct nucleophilic centers that dictate their reactivity. The primary nucleophilic site is the oxygen atom of the nitrone group, but the adjacent amino group can modulate the electronic properties and reactivity of the molecule. academie-sciences.fr

The mechanism of cycloaddition reactions involving nitrones can be analyzed using theoretical models like Density Functional Theory (DFT). researchgate.net The reactivity and regioselectivity are governed by the electronic character of the reactants. Analysis of electrophilic (Pk⁺) and nucleophilic (Pk⁻) Parr functions helps identify the most reactive centers of the molecule. researchgate.netrsc.org In the context of forming a this compound, the aminonitrone acts as a nucleophile. The reaction proceeds through the attack of one of its nucleophilic centers on an electrophilic partner, such as an isocyanide activated by a Lewis acid or a halogen. academie-sciences.fracademie-sciences.fr The stereocontrol of these nucleophilic additions can be finely tuned by the choice of protecting groups on the α-amino moiety and the use of Lewis acids as precomplexing agents. academie-sciences.fr

Transformations of Precursor 1,2,4-Oxadiazole Scaffolds

An alternative to building the heterocyclic ring from acyclic precursors is the functionalization of a pre-existing 1,2,4-oxadiazole core. This approach is particularly effective when the starting oxadiazole contains a suitable leaving group at the 5-position.

A direct and general method for the synthesis of 5-amino-1,2,4-oxadiazoles involves the reaction of 5-trihalomethyl-1,2,4-oxadiazoles, particularly 5-trichloromethyl derivatives, with various primary or secondary amines, ammonia (B1221849), or hydrazine (B178648). google.comresearchgate.net This reaction proceeds via a nucleophilic substitution pathway where the amine displaces the trihalomethyl group. The process is typically carried out by dissolving the 5-trichloromethyl-1,2,4-oxadiazole in a solvent like methanol (B129727) and introducing the amine. google.com The reaction with ammonia, for instance, can be performed at 0°C, followed by heating to drive the reaction to completion, yielding the corresponding this compound. nih.govgoogle.com

Table 2: Synthesis of 5-Amino-1,2,4-oxadiazoles from 5-Trichloromethyl Precursors

| 3-Substituent | Amine | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Methyl | Ammonia | 3-methyl-5-amino-1,2,4-oxadiazole | 60 | 161 |

| Phenyl | Ammonia | 3-phenyl-5-amino-1,2,4-oxadiazole | 85 | 187-188 |

| Phenyl | Hydrazine | 3-phenyl-5-hydrazino-1,2,4-oxadiazole | 65 | 164-165 |

Data sourced from U.S. Patent 3,574,222 A, illustrating the versatility of the amination reaction. google.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, energy-efficient, and reduce the generation of hazardous substances. mdpi.comnih.gov In the synthesis of oxadiazole derivatives, these principles are applied through methods like microwave-assisted synthesis, which significantly reduces reaction times and often improves product yields. nih.govresearchgate.net

Microwave-assisted synthesis has become a cornerstone of green chemistry in organic synthesis. nih.gov The application of microwave irradiation can dramatically accelerate the formation of 1,2,4-oxadiazole rings from various precursors. rsc.orgacs.org For example, the one-pot, two-step synthesis of disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes is significantly enhanced by microwave heating. rsc.org This methodology is characterized by short reaction times, versatility, and high yields. rsc.org The synthesis can be performed by heating the reaction mixture in a microwave reactor at temperatures around 150-160°C for as little as 15 minutes, achieving near-quantitative conversion in many cases. acs.org This rapid and efficient heating, compared to conventional methods that may require several hours of refluxing, makes microwave-assisted synthesis a highly attractive green alternative. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted 1,2,4-Oxadiazole Synthesis

| Reaction Components | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Carboxylic Acid + Amidoxime | 24 hours | 15 minutes | Significant |

| Isoniazid + Aromatic Aldehyde | Several hours | 3-4 minutes | Substantial |

This table highlights the significant reduction in reaction time and potential for yield improvement when using microwave irradiation compared to traditional heating methods for reactions leading to oxadiazole scaffolds. nih.govrsc.orgacs.org

Solvent-Free Reaction Conditions

The advancement of green chemistry has spurred the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents. In the synthesis of this compound and its derivatives, solvent-free reaction conditions, often coupled with microwave irradiation or mechanochemical methods, have emerged as efficient and environmentally benign alternatives to conventional solution-phase synthesis. These methods not only reduce chemical waste but also frequently offer advantages such as shorter reaction times, higher yields, and simplified purification procedures.

One prominent solvent-free approach involves the use of microwave irradiation. This technique facilitates direct and efficient heating of the reaction mixture, often leading to a significant acceleration of reaction rates. For instance, a one-pot, multi-component synthesis of substituted 2-amino-5-aryl-1,3,4-oxadiazoles has been achieved under solvent-free and catalyst-free conditions using microwave irradiation advion.com. In this method, the reaction of acid chlorides with hydrazine hydrate and isothiocyanates proceeds rapidly to afford the desired 1,3,4-oxadiazole (B1194373) derivatives in high yields and purity advion.com. While this example pertains to the 1,3,4-isomer, similar principles can be applied to the synthesis of 1,2,4-oxadiazoles.

Another significant solvent-free method is mechanochemistry, which involves inducing reactions in the solid state by grinding or milling. This technique can lead to the formation of products that are difficult to obtain through traditional solution-based methods. A mechanochemical approach for the preparation of 5-amino-4-cyanoxazoles has been reported, involving the reaction of 2-amido-3,3-dichloroacrylonitriles with amines in the presence of dipotassium phosphate. This process, which uses ethanol as a liquid-assisted grinding additive, can produce the corresponding oxazole products in high yields within a very short reaction time researchgate.net.

Furthermore, the synthesis of 1,2,4-oxadiazole derivatives has been effectively carried out using silica gel as a solid support under microwave irradiation. This method provides a novel approach to building the heterocycle group without the need for a bulk solvent nih.gov. The reactants are adsorbed onto the silica gel, and the reaction is then promoted by microwave energy, which allows for efficient heat distribution and rapid completion of the reaction nih.gov.

These solvent-free methodologies represent a significant step towards more sustainable and efficient chemical synthesis. The following table summarizes key research findings for the solvent-free synthesis of this compound derivatives and related compounds.

| Reactants | Method | Conditions | Product | Yield (%) | Reference |

| Acid chlorides, Hydrazine hydrate, Isothiocyanates | Microwave Irradiation | Solvent-free, Catalyst-free, 1-3 min | Substituted 2-amino-5-aryl-1,3,4-oxadiazoles | High | advion.comresearchgate.net |

| 2-Amido-3,3-dichloroacrylonitriles, Aliphatic amines | Mechanochemical (Mixer mill) | K2HPO4, Ethanol (liquid-assisted grinding), 10 min | 5-Amino-4-cyanoxazoles | Up to 97% | researchgate.net |

| Benzamidoximes, 3-Aryl-acryloyl chlorides | Microwave Irradiation | Silica gel (solid support), Anhydrous CH2Cl2 (for initial mixing, then removed) | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | 57-68% | nih.gov |

| Substituted carboxylic acid, Hydrazide | Microwave Irradiation | Grinding, 5-6 drops of POCl3, 160 W, 5 min | 5-substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles | Not specified | ias.ac.in |

Reactivity and Transformation Pathways of 5 Amino 1,2,4 Oxadiazole

Intramolecular Rearrangement Reactions

Intramolecular rearrangements of 5-amino-1,2,4-oxadiazole derivatives can be induced by thermal or photochemical means, leading to the formation of various isomeric heterocyclic systems. These reactions often proceed through complex mechanisms involving ring-opening and ring-closing events.

Thermal Rearrangements (e.g., Boulton-Katritzky Rearrangement)

The Boulton-Katritzky rearrangement is a well-documented thermal isomerization of 1,2,4-oxadiazoles. chim.it This reaction typically involves the intramolecular cyclization of a side chain onto the nitrogen atom at position 2 of the oxadiazole ring, followed by cleavage of the weak O-N bond. chim.itchim.it While the classic Boulton-Katritzky rearrangement involves a three-atom side chain at C(3), related thermal rearrangements can occur in appropriately substituted this compound derivatives.

For instance, studies on 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have shown that these compounds can be unstable under acidic or basic conditions and can rearrange to form spiropyrazolinium salts. mdpi.comresearchgate.netnih.gov This transformation is considered a type of Boulton-Katritzky rearrangement. The reaction proceeds via an initial attack of the side-chain amino group onto the C(5) carbon, leading to the formation of a spirocyclic intermediate that subsequently rearranges.

A kinetic study on the rearrangement of (Z)-phenylhydrazones of 3-benzoyl-1,2,4-oxadiazoles compared the effects of different substituents at the C(5) position, including an amino group. researchgate.net The results indicated that the rearrangement can proceed through specific acid-catalyzed, uncatalyzed, and general base-catalyzed pathways. researchgate.net

Photochemical Rearrangements (e.g., Ring Contraction-Ring Expansion, Internal-Cyclization Isomerization)

Photochemical irradiation of this compound derivatives provides access to a range of isomeric products through distinct rearrangement pathways. acs.org The outcome of these photoreactions is highly dependent on the substituents and the reaction conditions, particularly the presence of a base. nih.govresearchgate.net Two primary competing mechanisms have been identified: the "ring contraction-ring expansion" (RCRE) route and the "internal cyclization-isomerization" (ICI) route. chim.itacs.orgnih.govresearchgate.netscilit.comclockss.org

The irradiation of 3-amino-5-alkyl-1,2,4-oxadiazoles at 254 nm in methanol (B129727) in the presence of triethylamine (B128534) (TEA) leads to two isomeric products. acs.orgnih.gov The RCRE pathway results in the formation of 2-amino-5-alkyl-1,3,4-oxadiazoles, while the ICI mechanism yields the ring-degenerate 3-amino-5-alkyl-1,2,4-oxadiazoles. acs.orgnih.gov Theoretical studies support that these competing pathways arise from a common excited state. researchgate.net

Table 1: Photochemical Rearrangement Products of 3-Amino-5-octyl-1,2,4-oxadiazole acs.org

| Starting Material | Conditions | Product 1 (RCRE) | Yield | Product 2 (ICI) | Yield |

| 3-Amino-5-octyl-1,2,4-oxadiazole | hv (254 nm), MeOH, TEA | 2-Amino-5-octyl-1,3,4-oxadiazole | 15% | 5-Amino-3-octyl-1,2,4-oxadiazole | 15% |

The RCRE mechanism is believed to proceed through a three-membered ring intermediate, leading to the interchange of adjacent ring atoms. nih.gov In contrast, the ICI pathway involves an initial electrocyclic ring closure between the N(2) and C(5) positions to form a transient bicyclic intermediate, which then rearranges to the final product. acs.orgnih.gov The presence of a base like triethylamine is crucial for the observation of both pathways; in its absence, only the ring contraction mechanism is typically observed. acs.orgnih.gov

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole (B8745197) ring contains electrophilic carbon atoms at positions 3 and 5, making them susceptible to nucleophilic attack. chim.it The reactivity at these positions is influenced by the substituents on the ring.

Reactions at C(5) Electrophilic Center

The C(5) position of the 1,2,4-oxadiazole ring can act as an electrophilic center, particularly when substituted with a good leaving group. thieme-connect.de While the parent this compound is generally resistant to nucleophilic substitution at this position, derivatives with activating groups can undergo such reactions. For example, 5-(trichloromethyl)-1,2,4-oxadiazoles react with amines to afford the corresponding this compound derivatives. clockss.orgnih.gov

Research has shown that a thiolate anion can attack the C(5) atom of the 1,2,4-oxadiazole ring, leading to ring cleavage. researchgate.net This reactivity highlights the electrophilic nature of the C(5) position.

ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) Rearrangements

The ANRORC mechanism is a well-established pathway for the transformation of heterocyclic rings. acs.org This process involves the initial addition of a nucleophile to the heterocyclic ring, followed by ring opening and subsequent ring closure to form a new heterocyclic system. For 1,2,4-oxadiazoles, ANRORC reactions are often observed when the ring is activated by electron-withdrawing groups. chim.itclockss.orgresearchgate.net

While there are limited examples of ANRORC reactions specifically for the parent this compound, the general mechanism has been studied for related derivatives. For instance, 5-perfluoroalkyl-1,2,4-oxadiazoles undergo ANRORC reactions with bidentate nucleophiles like hydrazine (B178648) and hydroxylamine (B1172632). clockss.org The reaction with hydroxylamine leads to a ring-degenerate rearrangement, yielding 3-perfluoroalkyl-1,2,4-oxadiazoles. clockss.org

In some cases, the nucleophilic attack can occur at an alternative electrophilic site. For example, the reaction of polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine can proceed via an initial attack on the aryl moiety, followed by cyclization at the C(5) position of the oxadiazole ring. chim.it

Derivatization of the Amino Moiety

The amino group of this compound provides a handle for further functionalization through various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Common derivatization reactions include acylation, alkylation, and the formation of ureas and thioureas. Acylation of the amino group can be achieved using acid chlorides or by coupling with carboxylic acids. d-nb.inforesearchgate.net For example, 5-amino-1,3,4-oxadiazole derivatives have been acylated with various acid chlorides in the presence of a base. d-nb.info

The synthesis of N-substituted 5-amino-1,2,4-oxadiazoles has been accomplished through the reaction of amidoximes with carbodiimides. clockss.orgresearchgate.net This method provides a direct route to 5-alkylamino- and 5-arylamino-1,2,4-oxadiazoles. Another approach involves the condensation of a C-glucosyl amidoxime (B1450833) with Vilsmeier salts or carbodiimides to produce 3-glucosylated 5-amino-1,2,4-oxadiazoles. beilstein-journals.orgbeilstein-journals.org

Furthermore, 5-aminomethyl-3-aryl-1,2,4-oxadiazoles have been reacted with phenyl isocyanate and isothiocyanate to synthesize new urea (B33335) and thiourea (B124793) derivatives. nih.gov

Table 2: Examples of Derivatization of the Amino Moiety

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | 3-chlorophenyl isocyanate | Urea formation | 1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea | d-nb.info |

| 3-Aryl-5-aminomethyl-1,2,4-oxadiazoles | Phenyl isocyanate | Urea formation | N-((3-aryl-1,2,4-oxadiazol-5-yl)methyl)-N'-phenylurea | nih.gov |

| C-glucosyl-amidoxime | N,N'-diisopropylcarbodiimide | Alkylation/Cyclization | 3-glucosyl-5-(isopropylamino)-1,2,4-oxadiazole | beilstein-journals.org |

| This compound derivatives | Acyl chlorides | Acylation | N-acyl-5-amino-1,2,4-oxadiazoles | d-nb.inforesearchgate.net |

Formation of Acetamide (B32628) Derivatives

The exocyclic amino group at the C5 position of the 1,2,4-oxadiazole ring readily undergoes acylation reactions to form corresponding acetamide derivatives. This transformation is a common strategy to introduce further complexity and modulate the physicochemical properties of the parent molecule.

The synthesis of these acetamides is typically achieved by reacting a 5-amino-substituted 1,2,4-oxadiazole with an acylating agent. A convenient method involves the further derivatization of 5-amino-substituted 1,2,4-oxadiazoles, which are themselves synthesized from the reaction of amidoximes with carbodiimides. nih.govrjptonline.orgresearchgate.net The acylation of the amino group proceeds in good yields and is a straightforward method for creating a library of derivatives. nih.govresearchgate.net For instance, the reaction of 5-amino-3-phenyl-1,2,4-oxadiazole with chloroacetyl chloride in the presence of a base like triethylamine leads to the formation of the corresponding N-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide derivative.

Detailed research findings have demonstrated the general applicability of this reaction. The table below summarizes a typical acylation reaction.

Table 1: Synthesis of Acetamide Derivatives from 5-Amino-1,2,4-oxadiazoles

| Reactant | Acylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 5-Amino-3-aryl-1,2,4-oxadiazole | Chloroacetyl chloride | Triethylamine | Reflux | 2-Chloro-N-(3-aryl-1,2,4-oxadiazol-5-yl)acetamide | Good | nih.gov |

| 5-Amino-substituted 1,2,4-oxadiazoles | Various | Not specified | Not specified | Acetamide derivatives | Good | rjptonline.orgresearchgate.net |

Ring Transformations Leading to Other Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, Triazoles, Oxazolines)

The 1,2,4-oxadiazole ring, particularly when substituted with an amino group or its derivatives, can undergo rearrangement and transformation reactions to yield other valuable heterocyclic structures. These transformations are often driven by thermal, photochemical, or catalyst-mediated processes and typically involve the cleavage of the weak N-O bond within the oxadiazole ring. chim.it

Transformation to 1,3,4-Oxadiazoles: A notable rearrangement is the base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles into 2-acylamino-1,3,4-oxadiazole derivatives. chim.it This process, known as the Migration-Nucleophilic Attack-Cyclization (MNAC) mechanism, provides a pathway to isomerize the oxadiazole core. chim.it Although this specific example starts with a 3-amino derivative, it illustrates a key reactivity pattern of the acylated aminoxadiazole system.

Transformation to Triazoles: The conversion of 1,2,4-oxadiazoles into triazoles is a well-documented transformation. One significant pathway is the Boulton-Katritzky Rearrangement (BKR), a thermal process involving an internal nucleophilic substitution. chim.it For example, N-(1,2,4-oxadiazol-3-yl)-hydrazones, which can be derived from 3-amino-1,2,4-oxadiazoles, rearrange upon heating to form 1,2,4-triazoles. chim.itresearchgate.net This rearrangement involves an NNC side-chain sequence linked at the C3 position of the oxadiazole. researchgate.net

Another route involves the acid- and base-catalyzed rearrangement of (Z)-arylhydrazones of 5-amino-3-benzoyl-1,2,4-oxadiazole. nih.gov In the presence of catalysts like trichloroacetic acid or piperidine (B6355638) in toluene, these compounds rearrange to form (2-aryl-5-phenyl-2H-1,2,3-triazol-4-yl)ureas. nih.gov This transformation highlights how substituents on the side chain of the this compound can direct the rearrangement towards different heterocyclic systems. nih.gov

Transformation to Oxazolines: Photochemical rearrangements offer another avenue for transforming the 1,2,4-oxadiazole ring. Irradiation of 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles can lead to the formation of oxazolines. chim.it The reaction proceeds via the cleavage of the O-N bond, forming a nitrene intermediate which then cyclizes to yield the oxazoline (B21484) product. The solvent can influence the final structure of the oxazoline formed. chim.it While this example does not start from a 5-amino derivative, it demonstrates the inherent reactivity of the 1,2,4-oxadiazole ring towards forming oxazolines under specific conditions. chim.it

Table 2: Summary of Ring Transformation Reactions of 1,2,4-Oxadiazole Derivatives

| Starting Material | Reaction Type | Conditions | Product Heterocycle | Reference |

| 3-Acylamino-1,2,4-oxadiazoles | Base-mediated (MNAC) | Base | 1,3,4-Oxadiazole (B1194373) | chim.it |

| N-1,2,4-Oxadiazol-3-yl-hydrazones | Thermal (Boulton-Katritzky) | Heat (solvent-free) | 1,2,4-Triazole | chim.itresearchgate.net |

| (Z)-Arylhydrazones of 5-Amino-3-benzoyl-1,2,4-oxadiazole | Catalyzed Rearrangement | Trichloroacetic acid or piperidine, Toluene | 1,2,3-Triazole | nih.gov |

| 3-Alkenoxy-5-phenyl-1,2,4-oxadiazole | Photochemical Rearrangement | Irradiation (UV light), THF or DCM | Oxazoline | chim.it |

Advanced Spectroscopic and Diffraction Characterization of 5 Amino 1,2,4 Oxadiazole Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a fundamental tool for identifying the functional groups and characterizing the bonding within 5-amino-1,2,4-oxadiazole derivatives.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in confirming the structural integrity of this compound derivatives by identifying characteristic vibrational frequencies of their functional groups. The IR spectra of these compounds are marked by several key absorption bands that signify the core structure.

A primary feature is the presence of the amino (–NH₂) group, which typically exhibits characteristic stretching vibrations. For instance, in compounds like 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, the N-H stretching of the amino group is observed in the range of 3310–3410 cm⁻¹ d-nb.info. Another study on 5-substituted-2-amino-1,3,4-oxadiazoles also identified NH₂ stretching vibrations around 3341 cm⁻¹ tubitak.gov.tr.

The heterocycle itself presents a unique fingerprint. The C=N stretching vibration within the oxadiazole ring is consistently observed in the region of 1610–1651 cm⁻¹ d-nb.inforesearchgate.net. Furthermore, the C-O-C (ether) linkage within the ring gives rise to medium-strong bands, typically found between 1032 cm⁻¹ and 1242 cm⁻¹ tubitak.gov.trresearchgate.net. These absorptions are crucial for confirming the formation and integrity of the 1,2,4-oxadiazole (B8745197) core.

Detailed studies, such as the matrix-isolation IR spectroscopy of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, have provided high-resolution data, allowing for the experimental confirmation of the amino tautomer as the exclusive form in the gas phase and in low-temperature matrices nih.govnih.gov.

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Amino (–NH₂) | N–H Stretch | 3310–3410 | d-nb.infotubitak.gov.tr |

| Oxadiazole Ring | C=N Stretch | 1610–1651 | d-nb.inforesearchgate.net |

Electronic Spectroscopy Insights

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides valuable information about the electronic structure of this compound derivatives, including their electronic transitions and charge transfer phenomena.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

The UV-Vis spectra of oxadiazole derivatives are characterized by absorption bands that correspond to electronic transitions within the molecule. These transitions are typically of the types n→π* (an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital) and π→π* (an electron from a bonding π orbital is promoted to an anti-bonding π* orbital).

For example, a study on 1,3,4-oxadiazole (B1194373) derivatives based on 4-aminobenzoic acid reported absorption bands at 208 nm and 227 nm, which were attributed to π→π* and n→π* transitions, respectively rdd.edu.iq. Research on other oxadiazole derivatives synthesized from recycled PET showed strong absorptions at higher wavelengths, around 356 nm jksus.org. The position of these absorption maxima can be influenced by the substituents attached to the oxadiazole ring and the solvent used. Investigations into the photoinduced rearrangements of 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles have utilized UV absorption and fluorescence spectra to support the involvement of a neutral singlet excited state in the photoexcitation process acs.org.

Table 2: UV-Vis Absorption Data for Selected Oxadiazole Derivatives

| Compound Type | λmax (nm) | Transition | Source(s) |

|---|---|---|---|

| 1,3,4-Oxadiazole derivative | 208 | π→π* | rdd.edu.iq |

| 1,3,4-Oxadiazole derivative | 227 | n→π* | rdd.edu.iq |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound derivatives, offering detailed information about the proton and carbon environments within the molecule.

¹H-NMR Analysis of Proton Environments

¹H-NMR spectroscopy provides precise information on the chemical environment of protons. In this compound derivatives, the protons of the amino group (–NH₂) typically appear as a characteristic singlet. For instance, in 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, the amino protons resonate at δ 7.006 ppm, while in 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine, this signal appears further downfield at δ 7.622 ppm d-nb.info. The exact chemical shift is sensitive to the electronic effects of the substituent at the 5-position.

Protons on substituent groups also provide key structural information. The methylene (B1212753) (–CH₂–) protons in 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine are observed as a singlet at δ 4.097 ppm d-nb.info. Aromatic protons on phenyl substituents typically appear as multiplets in the range of δ 7.2–8.5 ppm, with their specific splitting patterns and chemical shifts depending on the substitution pattern on the aromatic ring d-nb.infotubitak.gov.tr.

Table 3: ¹H-NMR Chemical Shifts (δ, ppm) for Protons in this compound Derivatives

| Compound | –NH₂ Protons | Aromatic Protons | Other Protons | Source(s) |

|---|---|---|---|---|

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | 7.006 (s, 2H) | 7.215 (d, 2H), 7.497 (d, 2H) | 4.097 (s, 2H, –CH₂) | d-nb.info |

| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | 7.622 (s, 2H) | 7.71–8.45 (m, 4H) | - | d-nb.info |

¹³C-NMR Analysis of Carbon Skeleton

¹³C-NMR spectroscopy is essential for characterizing the carbon framework of these heterocyclic compounds. The two carbon atoms within the oxadiazole ring (C3 and C5, or C2 and C5 in 1,3,4-oxadiazoles) are particularly diagnostic, resonating at low field due to their attachment to electronegative nitrogen and oxygen atoms.

Table 4: ¹³C-NMR Chemical Shifts (δ, ppm) for Carbons in this compound Derivatives

| Compound | Oxadiazole C-atoms | Aromatic C-atoms | Other C-atoms | Source(s) |

|---|---|---|---|---|

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | 169.0, 157.3 | 137.9, 132.0, 131.4, 120.5 | 35.2 (–CH₂) | d-nb.info |

| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine | 169.0, 164.7 | 148.5, 133.7, 130.6, 127.4, 122.4, 121.6 | - | d-nb.info |

Multinuclear NMR for Heteroatom Characterization

Multinuclear NMR spectroscopy is a powerful tool for characterizing the electronic environment of heteroatoms within a molecular structure. For this compound derivatives, ¹³C and ¹⁵N NMR are particularly informative.

While specific ¹⁵N NMR data for this compound derivatives are not extensively documented in the surveyed literature, studies on related 1,3,4-oxadiazole isomers provide context for the chemical shifts expected for the nitrogen atoms within the heterocyclic ring. For instance, in substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles, ¹⁵N NMR signals have been assigned using Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. rsc.orgnih.govresearchgate.netresearchgate.net These studies demonstrate that ¹⁵N NMR is a sensitive probe for characterizing long-range electronic substituent effects within the oxadiazole ring. researchgate.net

¹³C NMR spectroscopy provides characteristic signals for the carbon atoms of the 1,2,4-oxadiazole ring. In 3,5-diamino-1,2,4-oxadiazole, the two carbon atoms of the heterocyclic ring resonate at approximately 171.4 ppm and 169.8 ppm. For other 1,2,4-oxadiazole derivatives, the C3 and C5 carbons typically appear in the ranges of 168.4–169.0 ppm and 173.0–173.5 ppm, respectively. The precise chemical shifts are influenced by the nature of the substituents on the ring.

Table 1: Representative ¹³C NMR Chemical Shifts for 1,2,4-Oxadiazole Ring Carbons

| Compound | C3 (ppm) | C5 (ppm) |

|---|---|---|

| 3,5-diamino-1,2,4-oxadiazole | 169.8 | 171.4 |

| Generic 3-aryl-5-substituted-1,2,4-oxadiazole | 168.4-169.0 | 173.0-173.5 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry is essential for the unambiguous confirmation of the elemental composition of newly synthesized this compound derivatives. While detailed fragmentation studies on this compound itself are limited in the available literature, general fragmentation patterns for the 1,2,4-oxadiazole ring system have been investigated.

Electron ionization (EI) mass spectrometry of 1,2,4-oxadiazoles typically leads to cleavage of the heterocyclic ring. rsc.org The fragmentation pathways are influenced by the substituents on the ring. A common fragmentation involves the cleavage of the N2-C3 and O1-C5 bonds, leading to the formation of nitrile and other characteristic fragment ions. The study of deuterated analogues of other oxadiazole isomers, such as 1,2,5-oxadiazole N-oxides, has been employed to elucidate complex fragmentation mechanisms, including neutral losses and rearrangements. scielo.br For this compound derivatives, the amino group is expected to influence the fragmentation pattern, potentially through the loss of small nitrogen-containing neutral molecules. However, specific and detailed fragmentation schemes for this particular class of compounds require further investigation.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for molecules, including precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

The ground state geometries of this compound derivatives have been determined through single-crystal X-ray diffraction of several compounds. For instance, the crystal structure of 3-((5-amino-1,2,4-oxadiazol-3-yl)methyl)-5-nitro-2H-tetrazole (NTOA) reveals a planar 1,2,4-oxadiazole ring. nih.govmdpi.com In this derivative, the amino group and the oxadiazole ring are coplanar. nih.gov

Detailed analysis of the bond lengths and angles within the this compound ring and its substituents provides insight into the electronic structure and hybridization of the atoms. The planarity of the 1,2,4-oxadiazole ring is a common feature, as indicated by the small torsion angles within the ring. nih.gov The bond lengths within the heterocyclic ring are consistent with a delocalized π-electron system.

Table 2: Selected Bond Lengths and Angles for a this compound Derivative (NTOA)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| O1-N2 | 1.415 |

| N2-C3 | 1.305 |

| C3-N4 | 1.380 |

| N4-C5 | 1.300 |

| C5-O1 | 1.365 |

| C5-N(amino) | 1.330 |

| **Bond Angles (°) ** | |

| C5-O1-N2 | 105.0 |

| O1-N2-C3 | 109.0 |

| N2-C3-N4 | 115.0 |

| C3-N4-C5 | 102.0 |

| N4-C5-O1 | 109.0 |

Note: Data is derived from published crystallographic information for 3-((5-amino-1,2,4-oxadiazol-3-yl)methyl)-5-nitro-2H-tetrazole (NTOA). nih.gov

The amino group on the 1,2,4-oxadiazole ring is a key participant in hydrogen bonding interactions. In the crystal structures of this compound derivatives, extensive networks of intermolecular hydrogen bonds are frequently observed. These can include N-H···N and N-H···O interactions, which link the molecules into sheets or more complex three-dimensional arrays. rsc.org

Theoretical and Computational Investigations of 5 Amino 1,2,4 Oxadiazole

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules. For 5-Amino-1,2,4-oxadiazole, methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are employed to model its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of molecules. DFT calculations for 1,2,4-oxadiazole-5-amine and its derivatives have been performed to understand their structure-property relationships. researchgate.net The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used with a basis set like SVP for high accuracy in calculations. mdpi.com

These calculations provide the most stable conformation of the molecule by minimizing its energy. The resulting data includes key parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For oxadiazole derivatives, DFT is used to obtain optimized structures and to analyze stability and reactivity. mdpi.com

Table 1: Selected Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| Heat of Formation | 31.10 kcal/mol |

| Dipole Moment | 4.31 D |

| Electron Affinity | -0.11 eV |

This table presents theoretical data calculated for this compound, offering insights into its energetic stability and electronic characteristics. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. This method is crucial for predicting UV-Vis absorption spectra, understanding photochemical reactions, and analyzing fluorescence. nih.govnih.gov For instance, TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. nih.gov

While specific TD-DFT studies focused solely on this compound are not extensively detailed in the provided literature, the methodology is standard for similar heterocyclic systems. nih.govnih.gov Such studies on related oxadiazoles involve calculating the energy of excited states to support the involvement of neutral singlet excited states in photoexcitation processes. nih.gov The calculations help rationalize reaction pathways by evaluating the energy of reactants, products, and intermediates in their excited states. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution and energy levels within a molecule, which is essential for predicting its chemical reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. nih.govnih.gov

A small HOMO-LUMO gap indicates high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a large energy gap signifies a more stable and less reactive molecule. nih.gov For various oxadiazole derivatives, the HOMO-LUMO energy gap is calculated to understand their inhibition potential and reactivity. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.89 |

| LUMO | -0.32 |

| HOMO-LUMO Gap (ΔE) | 6.57 |

This table outlines the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, along with the resulting energy gap, which is an indicator of the molecule's chemical stability. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. niscair.res.inmalayajournal.org It provides a localized, intuitive picture of bonding by transforming the complex molecular orbitals into localized natural bond orbitals.

NBO analysis quantifies the stabilization energy associated with the interaction between a filled (donor) Lewis-type orbital and an empty (acceptor) non-Lewis-type orbital. niscair.res.in These interactions, often represented as E(2), indicate the intensity of charge transfer between different parts of the molecule. A larger E(2) value signifies a more significant interaction and greater stabilization of the molecular system. malayajournal.org This analysis can identify the key bonds and lone pairs contributing to charge delocalization, providing a deeper understanding of the molecule's electronic structure and stability. niscair.res.inmalayajournal.org

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. It helps in predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MEP surface is color-coded to represent different electrostatic potential values. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red. These areas correspond to regions of high electron density, such as lone pairs on heteroatoms like oxygen and nitrogen. Conversely, regions of positive potential, which are prone to nucleophilic attack, are colored blue and are generally found around hydrogen atoms, especially those bonded to electronegative atoms. researchgate.net Green areas represent regions of neutral or near-zero potential. For 1,2,4-oxadiazol-5-amine, MEP analysis helps to explain its electronic activity by mapping these reactive sites. researchgate.net

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors indicate varying potential values.

For this compound, the MEP surface reveals distinct regions of positive and negative electrostatic potential. The regions of negative potential, typically colored in shades of red and yellow, indicate areas with an excess of electrons and are susceptible to electrophilic attack. In the case of this compound, these negative regions are predominantly located around the nitrogen atoms of the oxadiazole ring and the oxygen atom, making them likely sites for interactions with electrophiles. The amino group, being an electron-donating group, further enhances the negative potential around the adjacent ring nitrogen atom.

Conversely, regions of positive potential, usually depicted in blue, signify electron-deficient areas and are prone to nucleophilic attack. For this compound, the hydrogen atoms of the amino group exhibit a positive electrostatic potential, making them potential sites for interaction with nucleophiles. The carbon atoms within the oxadiazole ring also show some degree of positive potential.

The MEP analysis of 1,3,4-oxadiazole (B1194373) derivatives has shown that negative potential regions are associated with electrophilic reactivity, while positive regions are linked to nucleophilic reactivity nih.gov. These computational insights are crucial for understanding the chemical behavior of this compound and for designing reactions involving this compound.

| Region on this compound | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitrogen and Oxygen atoms of the oxadiazole ring | Negative (Electron-rich) | Susceptible to electrophilic attack |

| Hydrogen atoms of the amino group | Positive (Electron-deficient) | Susceptible to nucleophilic attack |

| Carbon atoms of the oxadiazole ring | Slightly Positive | Potential for nucleophilic interaction |

Computational Modeling of Intermolecular and Intramolecular Interactions

Computational modeling is instrumental in elucidating the nature and strength of non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules. For this compound, hydrogen bonding and π-π stacking are the predominant intermolecular forces.

Hydrogen bonds play a critical role in determining the structure and properties of molecular solids. In derivatives of this compound, the amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring can serve as hydrogen bond acceptors.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing and characterizing chemical bonds, including hydrogen bonds researchgate.net. QTAIM analysis of the electron density topology can identify bond critical points (BCPs) between atoms, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. For a hydrogen bond, the presence of a BCP between the hydrogen atom and the acceptor atom is a key indicator.

Studies on related nitrogen-containing heterocyclic compounds have demonstrated the utility of QTAIM in characterizing N-H···N and N-H···O hydrogen bonds researchgate.net. In the context of this compound, QTAIM analysis would be expected to reveal BCPs corresponding to intermolecular hydrogen bonds, with the calculated electron density and Laplacian values indicating the strength of these interactions. These hydrogen bonds are crucial in forming stable, high-density crystal structures, which is particularly relevant for energetic materials researchgate.netacs.org.

| QTAIM Parameter | Significance in Hydrogen Bonding Analysis | Expected Finding for this compound |

|---|---|---|

| Bond Critical Point (BCP) | Indicates the presence of a bonding interaction. | BCPs between amino hydrogens and oxadiazole heteroatoms of adjacent molecules. |

| Electron Density (ρ) at BCP | Correlates with the strength of the hydrogen bond. | Higher ρ values suggest stronger hydrogen bonds. |

| Laplacian of Electron Density (∇²ρ) at BCP | Indicates the nature of the interaction (positive for closed-shell interactions like H-bonds). | Positive ∇²ρ values confirming the non-covalent nature of the hydrogen bonds. |

| Type of Interaction | Description | Significance for this compound |

|---|---|---|

| Parallel-displaced | Rings are stacked on top of each other with a lateral offset. | Contributes to the stabilization of the crystal structure. |

| T-shaped (edge-to-face) | The edge of one aromatic ring points towards the face of another. | Also contributes to crystal stability, often in conjunction with parallel-displaced arrangements. |

In Silico Structure-Activity Relationship (SAR) and Docking Studies

In silico methods are pivotal in modern drug discovery for predicting the biological activity of compounds and understanding their interactions with protein targets. For derivatives of this compound, these computational approaches can guide the synthesis of more potent and selective drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex ekb.eg. This method is widely used to understand the binding mode of potential drug molecules and to estimate their binding affinity.

For this compound derivatives, docking studies can elucidate how the molecule fits into the active site of a target protein and identify the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding nih.gov. For instance, the amino group and the heteroatoms of the oxadiazole ring can participate in hydrogen bonding with amino acid residues in the protein's active site. The aromatic oxadiazole ring can also engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Understanding these binding mechanisms is crucial for the rational design of more effective inhibitors nih.gov.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bonding | Amino group (donor), Oxadiazole N and O atoms (acceptors) | Asp, Glu, Ser, Thr, Gln, Asn, His |

| π-π Stacking | 1,2,4-Oxadiazole (B8745197) ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | The overall molecular scaffold | Ala, Val, Leu, Ile, Pro, Met |

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target wikipedia.orgencyclopedia.pub. This technique can be either structure-based or ligand-based.

While specific applications of the COMPARE algorithm to this compound are not extensively documented, the principles of this ligand-based virtual screening method are applicable. The COMPARE algorithm identifies compounds with similar biological activity profiles to a "seed" compound by comparing their patterns of activity across a panel of cell lines nih.gov. If a derivative of this compound shows interesting biological activity, it could be used as a seed in a COMPARE analysis to find other compounds, potentially with different chemical scaffolds, that have a similar mechanism of action. This approach can accelerate the discovery of new drug candidates nih.gov.

Other virtual screening methods, such as those based on pharmacophore models or machine learning algorithms, are also widely used to screen libraries of nitrogen-containing heterocyclic compounds for potential biological activity researchgate.netmdpi.comnih.gov.

Applications of 5 Amino 1,2,4 Oxadiazole and Its Derivatives in Advanced Chemical Disciplines

Supramolecular Chemistry and Materials Science

The integration of 1,2,4-oxadiazole (B8745197) derivatives into supramolecular assemblies and advanced materials is an expanding area of research. The nitrogen and oxygen atoms within the heterocyclic ring provide potential coordination sites for metal ions, making these compounds valuable ligands for the construction of complex architectures. Furthermore, the rigid and aromatic nature of the oxadiazole ring can be exploited to create materials with specific electronic and photophysical properties suitable for applications in optoelectronics.

Formation of Coordination Polymers and Discrete Supramolecular Complexes

The 1,2,4-oxadiazole moiety can act as a ligand, coordinating with metal ions to form both discrete supramolecular complexes and extended coordination polymers. Research has demonstrated the synthesis of novel silver(I) complexes using 3,5-diaryl-1,2,4-oxadiazole scaffolds as ligands. ijper.org

In one study, 3-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole and 3-phenyl-5-(pyridin-3-yl)-1,2,4-oxadiazole were used to synthesize three different Ag(I) complexes. ijper.org The structures of these complexes were confirmed by single-crystal X-ray diffraction, revealing different coordination modes and resulting in distinct supramolecular architectures. ijper.org

Dinuclear Complex: One complex exhibited a dinuclear formula, [Ag(L)(NO₃)]₂, where two silver centers are bridged by nitrate (B79036) anions. ijper.org

Monomeric Complexes: Two other complexes were found to be monomeric, with formulas [Ag(L)₂(NO₃)] and [Ag(L)₂]ClO₄. In these structures, the Ag(I) ion is coordinated by two 1,2,4-oxadiazole ligands. ijper.org

The coordination in these complexes primarily involves the nitrogen atom of the pyridine (B92270) substituent, demonstrating how the 1,2,4-oxadiazole acts as a scaffold for positioning coordinating groups. ijper.org The ability to form such well-defined metal complexes is a fundamental property that enables the design of more complex supramolecular structures. Further studies have explored the formation of Ni(II), Cu(II), and Zn(II) complexes with chelating 1,2,4-oxadiazole ligands like 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole, highlighting the versatility of this heterocyclic core in coordination chemistry. nih.gov

| Complex Formula | Ligand (L) | Metal Center | Structural Type | Coordination Details |

|---|---|---|---|---|

| [Ag(C₁₄H₁₁N₃O₂)(NO₃)]₂ | 3-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole | Ag(I) | Dinuclear | Nitrate anions bridge two Ag(I) centers. |

| [Ag(C₁₃H₉N₃O)₂(NO₃)] | 3-phenyl-5-(pyridin-3-yl)-1,2,4-oxadiazole | Ag(I) | Monomeric | Ag(I) is four-coordinate with two ligands. |

| [Ag(C₁₃H₉N₃O)₂]ClO₄ | 3-phenyl-5-(pyridin-3-yl)-1,2,4-oxadiazole | Ag(I) | Monomeric | Ag(I) is coordinated by two ligands. |

Role in Organic Light-Emitting Diodes (OLEDs) Research

While the 1,3,4-oxadiazole (B1194373) isomer is widely known for its use as an electron-transporting material in Organic Light-Emitting Diodes (OLEDs), the 1,2,4-oxadiazole isomer also possesses properties that make it of interest in this field. Specifically, asymmetrically substituted 1,2,4-oxadiazole derivatives are noted for their high band gap and high triplet state energies (S₁ and T₁ energies). researchgate.net

These characteristics are particularly beneficial for the design of host materials for efficient phosphorescent OLEDs (PHOLEDs). researchgate.net In a PHOLED, a phosphorescent guest emitter is dispersed in a host material. For efficient energy transfer from the host to the guest, the triplet energy of the host material must be higher than that of the guest emitter to prevent back energy transfer, which would quench the emission. The high triplet energy of the 1,2,4-oxadiazole core makes it a suitable candidate for hosting blue phosphorescent emitters, which require hosts with particularly high triplet energies. researchgate.net

The presence of an amino group at the 5-position could further modulate the electronic properties of the 1,2,4-oxadiazole ring, potentially influencing the HOMO/LUMO levels and charge transport characteristics of the material. However, specific research focusing on 5-Amino-1,2,4-oxadiazole derivatives in OLED applications is not extensively documented in the literature.

Development of Chemosensors for Metal Ions

The development of fluorescent chemosensors for the selective detection of metal ions is a significant area of materials science. The fundamental principle involves a molecule (the chemosensor) that exhibits a change in its optical properties, such as fluorescence, upon binding to a specific metal ion. This requires the chemosensor to have a binding site (receptor) for the metal ion and a signaling unit (fluorophore).

The 1,2,4-oxadiazole nucleus is a viable scaffold for constructing such chemosensors. Its nitrogen and oxygen atoms can act as potential coordination sites, making the heterocycle itself part of the receptor unit. The ability of 1,2,4-oxadiazole derivatives to form stable complexes with various transition metal ions, including Ni(II), Cu(II), and Zn(II), has been established. nih.gov Studies involving ligands such as 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole and 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole have confirmed their chelating behavior towards these metal ions. nih.gov

This demonstrated coordination ability is the first step toward designing a chemosensor. By incorporating a fluorophore into a 1,2,4-oxadiazole-based ligand, the binding event with a metal ion could perturb the electronic structure of the fluorophore, leading to a detectable change in fluorescence (either enhancement or quenching). The amino group in this compound could also participate in metal ion coordination or serve as a point for attaching other functional groups, including fluorophores. Despite this potential, the application of this compound derivatives specifically as chemosensors for metal ions remains a relatively unexplored field of research.

| Ligand | Metal Ions Complexed | Significance for Chemosensors |

|---|---|---|

| 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole | Ni(II), Cu(II), Zn(II) | Demonstrates the ability of the 1,2,4-oxadiazole core to act as a chelating agent for various transition metals. |

| 3-(2′-pyridyl)-5-(phenyl)-1,2,4-oxadiazole | Ni(II), Cu(II), Zn(II) | Confirms the coordination potential of the 1,2,4-oxadiazole scaffold, a prerequisite for sensor design. |

Mechanistic Studies of Enzyme Inhibition by 5 Amino 1,2,4 Oxadiazole Derivatives

Glycogen (B147801) Phosphorylase Inhibition Studies

Glycogen phosphorylase (GP) is a primary enzyme in glycogenolysis and a target for the development of antihyperglycemic agents. beilstein-journals.orgd-nb.info While various C-glycosylated heterocyclic compounds have shown promise as GP inhibitors by targeting the enzyme's catalytic site, derivatives featuring the 5-amino-1,2,4-oxadiazole core have yielded contrasting results.

The catalytic site of glycogen phosphorylase accommodates glucose-based derivatives, and inhibitors are often designed to mimic the substrate, glucose-1-phosphate. nih.govpdbj.org For C-glycosylated heterocycles, the glucose moiety binds to the catalytic site, while the attached heterocyclic aglycon can form favorable interactions within an adjacent cavity known as the β-pocket. nih.govpdbj.org

In the case of 3-glucosyl-5-amino-1,2,4-oxadiazoles, the introduction of the 5-amino group onto the oxadiazole scaffold was hypothesized to provide better inhibition of GP. beilstein-journals.orgd-nb.infonih.gov It was expected that this group could form additional hydrogen bonds or other interactions with amino acid residues within the enzyme's active site. However, enzymatic inhibition studies revealed that these compounds exhibited no inhibitory activity against rabbit muscle glycogen phosphorylase b (RMGPb) at concentrations up to 625 µM. beilstein-journals.orgd-nb.infonih.gov This suggests that despite the presence of the C-glucosyl moiety, the this compound scaffold does not bind effectively to the catalytic site in a manner that impedes enzyme function. d-nb.info

The lack of activity in 3-glucosyl-5-amino-1,2,4-oxadiazoles highlights the critical influence of the heterocyclic component on inhibitory potency. Structure-activity relationship studies on various isomeric and related C-glycosylated heterocycles have demonstrated that the nature and substitution pattern of the aglycon are paramount for effective GP inhibition. beilstein-journals.orgnih.govnih.gov

For example, regioisomeric 1,2,4-oxadiazoles where the glucosyl group is at the 5-position are preferred over those with the glucosyl group at the 3-position. beilstein-journals.orgnih.gov Furthermore, C-glycosylated 1,2,4-triazoles have been identified as sub-micromolar GP inhibitors, showcasing the positive influence of that particular heterocyclic core. beilstein-journals.orgnih.gov In contrast, isomeric 1,3,4-oxadiazoles have been found to be practically inactive, similar to the this compound derivatives. beilstein-journals.orgnih.gov The poor inhibitory properties of the 5-amino substituted compounds may be due to unfavorable steric or electronic interactions of the substituted amino groups within the enzyme's active site, which contrast with the beneficial hydrophobic contacts made by aromatic moieties like 2-naphthyl in other successful inhibitor series. d-nb.infonih.gov

| Heterocyclic Core (C-Glycosylated) | Example Substituent (R) | Inhibition Constant (Ki) vs. RMGPb |

| 1,2,3-Triazole | 2-Naphthyl | 1.3 µM |

| 1,2,4-Oxadiazole (B8745197) (5-amino) | N,N-dibenzylamino | No inhibition at 625 µM |

| 1,2,4-Triazole | 2-Naphthyl | 0.41 µM |

| 1,3,4-Oxadiazole (B1194373) | Phenyl | Inactive |

| Benzimidazole | - | 8.6 µM |

This table compares the inhibitory activity of different C-glycosylated heterocyclic scaffolds against rabbit muscle glycogen phosphorylase b (RMGPb), highlighting the lack of activity observed for the this compound derivative. beilstein-journals.orgnih.govnih.govnih.gov

Monoamine Oxidase (MAO) Inhibition Research

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them key targets for the treatment of neurological disorders. tandfonline.com Research into 1,2,4-oxadiazole derivatives has revealed their potential as MAO inhibitors, with specific structural features influencing their potency and selectivity for the two isoforms.

Studies on various series of 1,2,4-oxadiazole derivatives have demonstrated a general trend of preferential inhibition towards the MAO-B isoform over MAO-A. While many derivatives show modest activity against both isoforms, with IC50 values greater than 10 µM, certain compounds exhibit significant and selective MAO-B inhibition. tandfonline.com

For instance, in a study of 1,2,4-oxadiazin-5(6H)-one derivatives, a structurally related class, most compounds were modest inhibitors of both MAO-A and MAO-B. tandfonline.comnih.gov However, a select few derivatives displayed potent MAO-B inhibition with IC50 values in the low micromolar and even sub-micromolar range. tandfonline.comnih.gov This selectivity is crucial, as MAO-B inhibitors are particularly sought after for the treatment of Parkinson's disease. tandfonline.com While specific data for this compound is not detailed in the available literature, the general preference for MAO-B inhibition within the broader class of oxadiazole-related heterocycles is a consistent finding.

Table 1: MAO-B Inhibition by Select 1,2,4-Oxadiazin-5(6H)-one Derivatives Note: This table displays data for a structurally related class of compounds to illustrate the inhibitory potential within oxadiazole-like scaffolds.

| Compound | MAO-B IC50 (µM) |

| 3f | 3.98 |

| 5a | 4.28 |

| 5b | 5.11 |

| 5f | 0.900 |

| 7c | 0.371 |

Data sourced from a study on 1,2,4-oxadiazin-5(6H)-one derivatives, which demonstrates the potential for potent and selective MAO-B inhibition among related heterocyclic structures. tandfonline.com

The structure-activity relationship (SAR) for MAO inhibition by 1,2,4-oxadiazole and related tricyclic compounds has been explored to delineate the key molecular features required for activity. nih.gov The nature and position of substituents on the heterocyclic ring and any associated structures are critical for both potency and selectivity.

For tricyclic systems incorporating a 1,2,4-oxadiazole moiety, the SAR established for parent amide compounds was found to be transferable. nih.gov This indicates that the 1,2,4-oxadiazole ring can successfully replace an amide function without losing the necessary interactions for MAO-A inhibition. nih.gov

Lipoxygenase Inhibition Mechanisms

Derivatives of 1,2,4-oxadiazole have been identified as inhibitors of enzymes in the eicosanoid biosynthesis pathway, including 5-lipoxygenase (5-LOX), a key enzyme in the production of pro-inflammatory leukotrienes. unina.itnih.gov

A study of 1,2,4-oxadiazoles featuring a 2,6-di-tert-butylphenol (B90309) substituent identified them as dual inhibitors of both 5-lipoxygenase and cyclooxygenase (COX). nih.gov This dual inhibition is a significant mechanistic feature, as it allows for the simultaneous down-regulation of two major inflammatory pathways. The structure-activity relationships within this series revealed that the most effective compounds possessed guanidine-derived substituents on the 1,2,4-oxadiazole ring. nih.gov

More recent research, employing a multidisciplinary approach involving virtual screening and biological validation, led to the identification of a 1,2,4-oxadiazole-based compound as a multi-target inhibitor of cyclooxygenase-1 (COX-1), 5-lipoxygenase (5-LO), and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). unina.it The ability of the 1,2,4-oxadiazole scaffold to serve as a platform for multi-target inhibition represents a key mechanistic aspect of its anti-inflammatory potential. This approach may lead to a more favorable pharmacological profile compared to agents that target single enzymes in the pathway. unina.it While these studies focus on derivatives, they establish the 1,2,4-oxadiazole ring, the core of this compound, as a valid scaffold for achieving 5-LOX inhibition.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For 5-amino-1,2,4-oxadiazoles, research is moving beyond traditional synthetic methods towards more sustainable and atom-economical routes. A convenient and straightforward synthesis involves the reaction of amidoximes with carbodiimides, which can be further derivatized to acetamides in good yields. nih.gov Another approach has been the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles using PTSA-ZnCl2 as an efficient and mild catalyst. organic-chemistry.org

Recent advancements focus on minimizing waste, reducing reaction times, and employing greener solvents and catalysts. For instance, a sustainable, modular, and high-yielding transformation to afford densely functionalized 5-aminooxazoles has been reported using calcium catalysis, which is an environmentally benign choice. nih.gov This method is often complete in under 30 minutes and produces benign alcoholic by-products. nih.gov Furthermore, an environmentally benign and sustainable approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes has been described using an electro-oxidation method. mdpi.com These emerging synthetic strategies are poised to make the production of 5-amino-1,2,4-oxadiazole derivatives more efficient and ecologically responsible.

Table 1: Comparison of Traditional vs. Emerging Synthetic Routes for 1,2,4-Oxadiazoles

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Often rely on stoichiometric reagents or heavy metals. | Employ earth-abundant and non-toxic catalysts like calcium nih.gov or electro-catalysis. mdpi.com |

| Solvents | Frequently use volatile and hazardous organic solvents. | Utilize greener solvents or solvent-free conditions. organic-chemistry.org |

| Reaction Conditions | May require harsh temperatures and pressures. | Often proceed under milder, room temperature conditions. mdpi.com |

| By-products | Can generate significant amounts of waste. | Designed to produce environmentally benign by-products. nih.gov |

| Efficiency | Yields can be variable and require multiple steps. | Often high-yielding, one-pot procedures with shorter reaction times. organic-chemistry.orgnih.gov |

Advanced Computational Design for Targeted Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods are being leveraged to design novel derivatives with tailored properties for specific biological targets. By employing techniques such as molecular docking, researchers can predict the binding affinity and orientation of 1,2,4-oxadiazole (B8745197) derivatives within the active site of a target protein. nih.govrdd.edu.iq

For example, a novel series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were meticulously designed using Fragment-Based Drug Design (FBDD) efforts as potential inhibitors of the epidermal growth factor receptor (EGFR). rsc.org Similarly, computational studies have been used to investigate 1,3,4-oxadiazole (B1194373) derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com These computational approaches not only accelerate the discovery of potent and selective molecules but also provide valuable insights into their mechanism of action at the molecular level. mdpi.com The use of Density Functional Theory (DFT) further aids in understanding the stability and reactivity of these designed compounds. mdpi.com

Exploration of New Reactivity Patterns and Transformation Pathways

While the 1,2,4-oxadiazole ring is generally stable, it can undergo a variety of fascinating rearrangements and transformations, opening up new avenues for synthetic diversification. researchgate.net The relatively low aromaticity of the 1,2,4-oxadiazole nucleus and the cleavable O-N bond are key to its reactivity. chim.itmdpi.com

One of the most studied transformations is the thermal Boulton-Katritzky rearrangement. chim.it Photochemical rearrangements have also been investigated, with DFT calculations and UV-vis spectroscopy being used to understand the photoinduced competitive rearrangements of 3-amino-1,2,4-oxadiazoles. acs.org These photoreactions can proceed through different routes, such as ring contraction-ring expansion (RCRE) or internal-cyclization isomerization (ICI), depending on the substituents and reaction conditions. chim.itacs.org

Another important reactivity pattern is the Addition of a Nucleophile with Ring Opening and Ring Closure (ANRORC) rearrangement. researchgate.net This transformation allows for the conversion of one 1,2,4-oxadiazole regioisomer into another. researchgate.net The exploration of these and other novel reactivity patterns will undoubtedly lead to the discovery of new synthetic routes and the creation of diverse molecular architectures based on the this compound core.

Integration into Multifunctional Materials Systems

The unique properties of the this compound moiety are not limited to medicinal chemistry; they are also being explored for applications in materials science. A significant area of interest is the development of energetic materials. A series of N-methylene-bridged polynitro-pyrazoles and this compound derivatives have been successfully synthesized and characterized. researchgate.net These compounds exhibit promising energetic properties, including high density and excellent detonation performance. researchgate.net

Furthermore, the this compound scaffold is being incorporated into the design of energetic metal-organic frameworks (EMOFs). rsc.org EMOFs are a class of coordination polymers that combine the properties of metal ions and organic ligands to create materials with high energy density and tunable properties. rsc.orgresearchgate.net The integration of this compound derivatives into these advanced materials systems could lead to the development of next-generation explosives and propellants with enhanced performance and safety characteristics.

Table 2: Energetic Properties of a this compound Derivative

| Compound | Density (ρ) | Detonation Velocity (D) | Detonation Pressure (P) |

|---|---|---|---|

| Dinitromethyl-functionalized compound 4 | 2.13 g cm⁻³ | 8424 m s⁻¹ | 32.7 GPa |